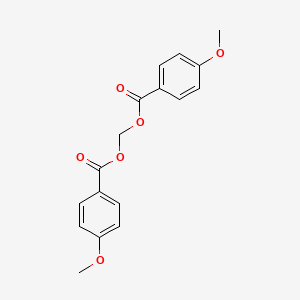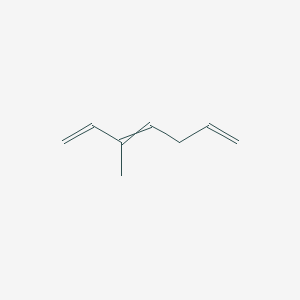
3-Methylhepta-1,3,6-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylhepta-1,3,6-triene is an organic compound with the molecular formula C8H12. It is a triene, meaning it contains three double bonds within its carbon chain. This compound is part of the larger family of hydrocarbons and is characterized by its unique structure, which includes a methyl group attached to the third carbon of the heptatriene chain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methylhepta-1,3,6-triene can be synthesized through various organic reactions. One common method involves the oligomerization of butadiene using iron complex catalysts. The reaction conditions typically include the use of iron (III) acetylacetonate and triethylaluminum as catalysts. The addition of triphenylphosphine can lead to the formation of linear dimers, including this compound .
Industrial Production Methods: Industrial production of this compound often involves similar catalytic processes but on a larger scale. The use of specific ligands and catalysts can optimize the yield and purity of the compound. The reaction conditions are carefully controlled to ensure the desired product is obtained efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylhepta-1,3,6-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated hydrocarbons.
Substitution: The methyl group and double bonds can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Products can include alcohols, ketones, and carboxylic acids.
Reduction: The major product is the corresponding saturated hydrocarbon.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-Methylhepta-1,3,6-triene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Methylhepta-1,3,6-triene involves its ability to participate in various chemical reactions due to the presence of multiple double bonds. These double bonds can undergo addition reactions, making the compound highly reactive. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
- 6-Methylhepta-1,3,5-triene
- 2-Methylhepta-1,3,5-triene
- Octa-1,3,6-triene
Comparison: 3-Methylhepta-1,3,6-triene is unique due to the position of the methyl group and the arrangement of the double bonds. This structural difference influences its reactivity and the types of reactions it can undergo compared to similar compounds .
Propriétés
Numéro CAS |
56315-18-5 |
|---|---|
Formule moléculaire |
C8H12 |
Poids moléculaire |
108.18 g/mol |
Nom IUPAC |
3-methylhepta-1,3,6-triene |
InChI |
InChI=1S/C8H12/c1-4-6-7-8(3)5-2/h4-5,7H,1-2,6H2,3H3 |
Clé InChI |
FPFFMFXHRMUXKQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride](/img/structure/B14646343.png)
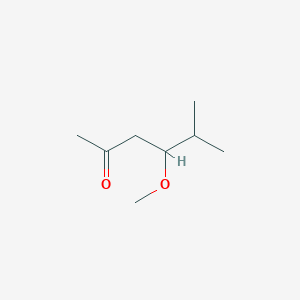
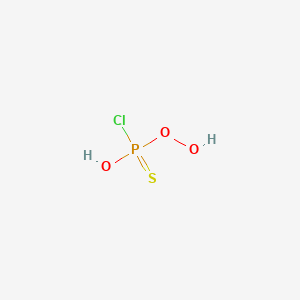
![Bicyclo[4.1.0]heptane, 7-methylene-](/img/structure/B14646353.png)
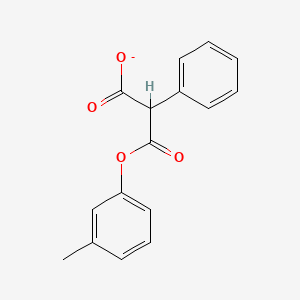
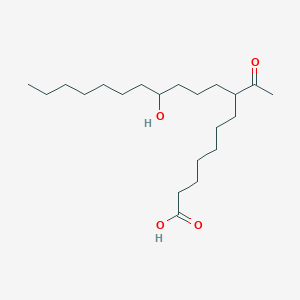
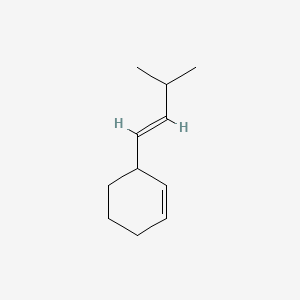
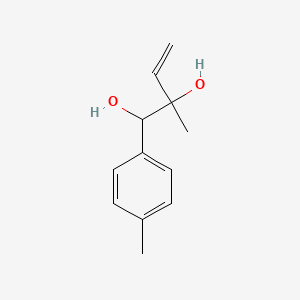
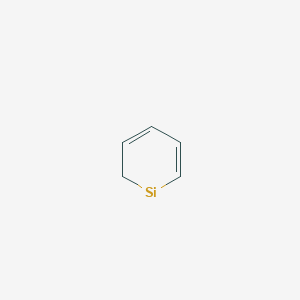
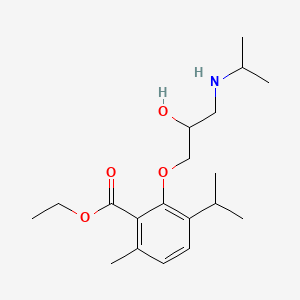
![N-[3-(Methylsulfanyl)propyl]acetamide](/img/structure/B14646391.png)

methanone](/img/structure/B14646401.png)
